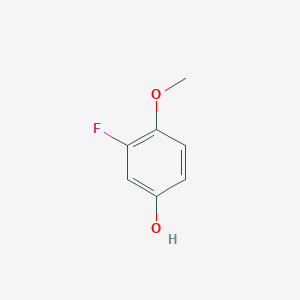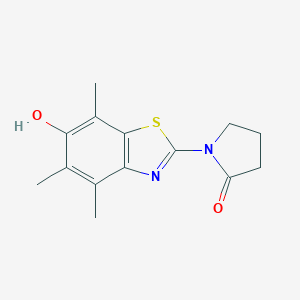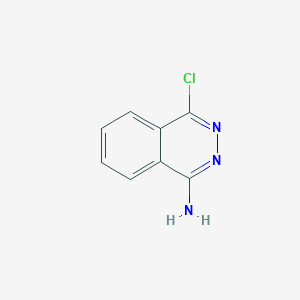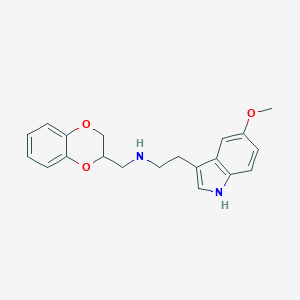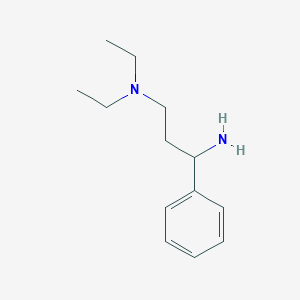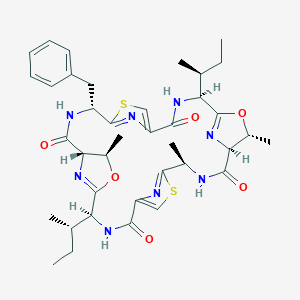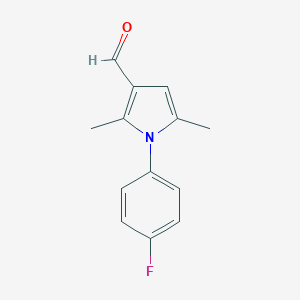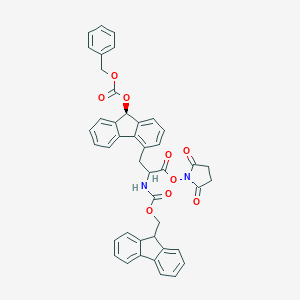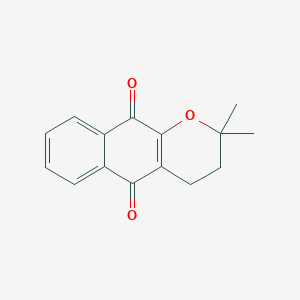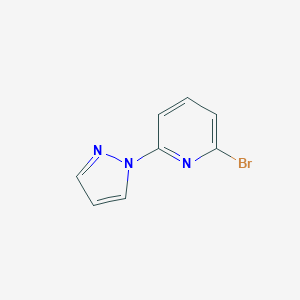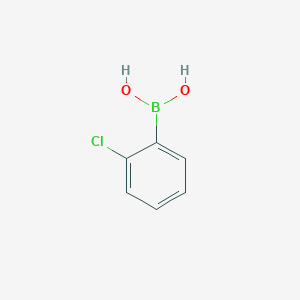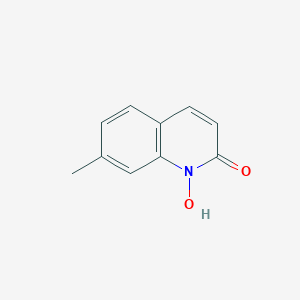
1-Hydroxy-7-methylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-7-methylquinolin-2(1H)-one, also known as 7-hydroxy-8-methylquinoline-2(1H)-one, is a heterocyclic compound with a molecular formula of C10H9NO2. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
1-Hydroxy-7-methylquinolin-2(1H)-one has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit antibacterial, antifungal, antiviral, and anticancer properties. It has been used as a lead compound for the development of new drugs for the treatment of infectious diseases and cancer. In agriculture, 1-hydroxy-7-methylquinolin-2(1H)-one has been shown to have herbicidal and insecticidal properties. It has been used as a potential alternative to traditional pesticides. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-7-methylquinolin-2(1H)-one is not fully understood. However, studies have shown that this compound exerts its biological activity by inhibiting various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Efectos Bioquímicos Y Fisiológicos
1-Hydroxy-7-methylquinolin-2(1H)-one has been shown to have various biochemical and physiological effects. In bacteria, this compound has been shown to inhibit DNA replication and transcription, leading to bacterial cell death. In cancer cells, 1-hydroxy-7-methylquinolin-2(1H)-one has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In insects, this compound has been shown to disrupt the nervous system, leading to paralysis and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-hydroxy-7-methylquinolin-2(1H)-one in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. This compound has also been shown to have low toxicity in mammalian cells, making it a potential lead compound for drug development. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 1-hydroxy-7-methylquinolin-2(1H)-one. One direction is the development of new derivatives with improved solubility and efficacy. Another direction is the investigation of the mechanism of action of this compound to better understand its biological activity. Additionally, the potential applications of this compound in agriculture and material science should be further explored. Finally, the development of new drugs based on 1-hydroxy-7-methylquinolin-2(1H)-one should be pursued for the treatment of infectious diseases and cancer.
Métodos De Síntesis
1-Hydroxy-7-methylquinolin-2(1H)-one can be synthesized by several methods, including the Skraup synthesis, Pfitzinger reaction, and Friedlander synthesis. Among these methods, the Skraup synthesis is the most commonly used method for the synthesis of 1-hydroxy-7-methylquinolin-2(1H)-one. This method involves the condensation of aniline, glycerol, and sulfuric acid with 2-methylquinoline under high temperature and pressure conditions.
Propiedades
Número CAS |
112590-57-5 |
|---|---|
Nombre del producto |
1-Hydroxy-7-methylquinolin-2(1H)-one |
Fórmula molecular |
C10H9NO2 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
1-hydroxy-7-methylquinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-7-2-3-8-4-5-10(12)11(13)9(8)6-7/h2-6,13H,1H3 |
Clave InChI |
CXURJWXVSCKUKA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=CC(=O)N2O |
SMILES canónico |
CC1=CC2=C(C=C1)C=CC(=O)N2O |
Sinónimos |
2(1H)-Quinolinone,1-hydroxy-7-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



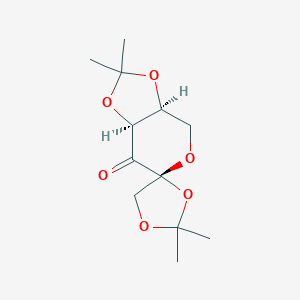
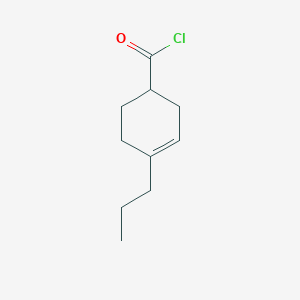
![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester](/img/structure/B50612.png)
